molecular formula C7H4BrClO5S B13483237 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid

Cat. No.: B13483237
M. Wt: 315.53 g/mol
InChI Key: SOAPDIPUNKYLFX-UHFFFAOYSA-N
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Description

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO4S It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, sulfonyl, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the bromination and chlorosulfonation of 2-hydroxybenzoic acid (salicylic acid). The process can be summarized as follows:

    Bromination: Salicylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.

    Chlorosulfonation: The brominated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to form carbonyl or alcohol derivatives.

Scientific Research Applications

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid exerts its effects depends on its interaction with molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The specific pathways involved can vary based on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chlorobenzoic acid: Similar structure but lacks the sulfonyl and hydroxyl groups.

    5-Bromo-2-chlorobenzoic acid: Similar structure but with different positioning of the bromine and chlorine atoms.

    3-Bromo-5-iodobenzoic acid: Similar structure but with iodine instead of chlorine.

Uniqueness

3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is unique due to the combination of bromine, chlorine, sulfonyl, and hydroxyl groups, which confer distinct reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C7H4BrClO5S

Molecular Weight

315.53 g/mol

IUPAC Name

3-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid

InChI

InChI=1S/C7H4BrClO5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12)

InChI Key

SOAPDIPUNKYLFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)Cl

Origin of Product

United States

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